![molecular formula C24H13ClF3N3O2 B3001089 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 338410-12-1](/img/structure/B3001089.png)
4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. The presence of multiple aromatic systems, heteroatoms, and potential for various intermolecular interactions suggests that this compound could be of interest in fields such as medicinal chemistry or materials science.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the compound , they do provide insights into related chemical structures and reactions. For instance, the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent for pyrazolines suggests that similar reagents or conditions might be employed in the synthesis of related heterocyclic compounds. The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the indole and pyridine moieties, followed by the construction of the oxazolone ring.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several aromatic rings, which could engage in π-π stacking interactions, as well as potential hydrogen bonding due to the presence of nitrogen and oxygen atoms. The analysis of crystal structures of related compounds, such as the derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine , provides insights into how such molecules might crystallize and the types of intermolecular contacts they might form.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The trifluoromethyl group is known to be an electron-withdrawing group, which could affect the reactivity of adjacent aromatic rings. The oxazolone ring is a reactive moiety that could participate in various chemical reactions, potentially including nucleophilic attacks or cycloadditions. The indole moiety is also a versatile component in organic synthesis and could undergo electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as melting point and solubility, would be influenced by its molecular structure. The presence of multiple aromatic rings and electronegative atoms suggests that the compound might have a relatively high melting point and low solubility in water. The chemical properties, such as acidity or basicity, would be determined by the presence of acidic hydrogen atoms or basic nitrogen atoms within the molecule. The compound's stability and reactivity could be assessed by studying its behavior under various conditions, such as exposure to light, heat, or different solvents.
Scientific Research Applications
Antimicrobial Activity
Various studies have investigated the antimicrobial properties of compounds structurally related to 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. For instance, research has shown that fluorinated pyrazolone derivatives, including those similar in structure to the compound , exhibit significant antimicrobial activity. These compounds have been synthesized using environmentally benign methods, further highlighting their potential in the field of antimicrobial research (Shelke et al., 2007). Additionally, novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which bear resemblance to the chemical structure of interest, have been synthesized and found to possess antimicrobial properties (Sreeramulu & Ashokgajapathiraju, 2014).
Antimicrobial and Anti-inflammatory Properties
Further research has explored the antimicrobial and anti-inflammatory potential of related compounds. For example, indolyl azetidinones, which share structural features with the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These studies suggest that such compounds could be beneficial in developing new anti-inflammatory drugs (Kalsi et al., 1990).
Synthesis and Characterization
The synthesis and characterization of related compounds also form a crucial part of scientific research in this area. Studies have been conducted on the synthesis of various derivatives, including those structurally related to 4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, to explore their potential applications (Bhat et al., 2016).
Structural Studies
Structural studies of closely related compounds are also an important aspect of research. For example, crystallographic studies have been conducted on trifluoromethyl-substituted compounds, providing insights into their molecular structure and potential interactions (Li et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as Fluopicolide, is primarily used as a fungicide in agriculture to control diseases caused by oomycetes such as late blight of potato . The primary targets of this compound are thought to be spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to affect spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes that cause diseases such as late blight of potato . It can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
properties
IUPAC Name |
(4E)-4-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O2/c25-18-11-16(24(26,27)28)12-29-21(18)31-13-15(17-8-4-5-9-20(17)31)10-19-23(32)33-22(30-19)14-6-2-1-3-7-14/h1-13H/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLXCNCOULQJW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.